Benzyl beta-primeveroside
Overview
Description
Benzyl beta-primeveroside is a glycoside compound characterized by the presence of a benzyl group attached to a disaccharide unit composed of beta-D-xylopyranosyl and beta-D-glucopyranoside. This compound is naturally found in various plants, including tea leaves (Camellia sinensis), where it plays a role in the formation of floral aromas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl beta-primeveroside can be synthesized through enzymatic hydrolysis using beta-primeverosidase, an enzyme that specifically hydrolyzes beta-primeverosides. The enzyme is purified from fresh tea leaves and can be expressed in Escherichia coli for large-scale production . The reaction involves dissolving the substrate in deuterium oxide and adding the enzyme to catalyze the hydrolysis .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction and purification of the compound from natural sources such as tea leaves. The process includes steps like withering, rolling, and fermentation, which help in the formation of the desired glycoside .
Chemical Reactions Analysis
Types of Reactions: Benzyl beta-primeveroside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis reaction is catalyzed by beta-primeverosidase, which breaks the glycosidic bond between the disaccharide and the benzyl group .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by beta-primeverosidase in the presence of water or deuterium oxide.
Oxidation: Can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.
Glycosylation: Involves the addition of glycosyl groups to the compound using glycosyl donors and catalysts like Lewis acids.
Major Products Formed:
Hydrolysis: Produces benzyl alcohol and a disaccharide unit.
Oxidation: Forms benzaldehyde and other oxidized derivatives.
Glycosylation: Results in various glycosylated derivatives depending on the glycosyl donor used.
Scientific Research Applications
Benzyl beta-primeveroside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond hydrolysis and glycosylation reactions.
Biology: Investigated for its role in plant metabolism and defense mechanisms, particularly in tea plants.
Medicine: Explored for its potential antioxidant and antimicrobial properties.
Mechanism of Action
The primary mechanism of action of benzyl beta-primeveroside involves its hydrolysis by beta-primeverosidase. The enzyme selectively recognizes the beta-primeveroside substrate and hydrolyzes the glycosidic bond between the disaccharide and the benzyl group, releasing benzyl alcohol and a disaccharide unit . This reaction is crucial in the formation of floral aromas in tea leaves during the manufacturing process .
Comparison with Similar Compounds
- Benzyl alcohol beta-D-xylopyranosyl (1-6)-beta-D-glucopyranoside
- Benzyl alcohol xylopyranosyl (1-6)-glucopyranoside
- Benzyl beta-D-xylosyl (1→6)-beta-D-glucoside
Comparison: Benzyl beta-primeveroside is unique due to its specific glycosidic linkage and the presence of a benzyl group. Unlike other similar compounds, it is specifically hydrolyzed by beta-primeverosidase, which plays a significant role in the formation of floral aromas in tea leaves . This specificity and its natural occurrence in tea plants make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-phenylmethoxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O10/c19-10-7-26-17(15(23)12(10)20)27-8-11-13(21)14(22)16(24)18(28-11)25-6-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13-,14+,15-,16-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGBNISMMIOPAZ-NWQIESHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156646 | |
Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130622-31-0 | |
Record name | Benzyl β-primeveroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130622-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130622310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.